In terms of its physical properties, it has a molecular weight of 98.1861 . The 3D structure of this compound can be viewed using specific software .
2,3-Dimethyl-2-pentene is an organic compound classified as an alkene, characterized by its double bond between the second and third carbon atoms of a five-carbon chain. Its molecular formula is CH, and it has a molecular weight of approximately 98.19 g/mol. The structural formula can be represented as follows:
textCH3 |CH3-C=C-CH2-CH3
This compound features two methyl groups attached to the second and third carbon atoms, creating a branched structure that contributes to its unique chemical properties, including steric hindrance around the double bond, which can influence its reactivity compared to linear alkenes .
2,3-Dimethyl-2-pentene itself does not have a known biological function or mechanism of action.
2,3-Dimethyl-2-pentene finds applications primarily in:
Several compounds share structural similarities with 2,3-dimethyl-2-pentene. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Pentene | CH | Linear alkene, more reactive due to less steric hindrance. |
2-Methyl-1-butene | CH | Has a double bond at the first position; less branched. |
3-Hexene | CH | Longer carbon chain; linear structure affects reactivity. |
1-Octene | CH | Linear alkene; used in polymer production. |
The key uniqueness of 2,3-dimethyl-2-pentene lies in its branched structure and steric hindrance around the double bond, which influences its reactivity profile compared to linear alkenes .
The study of alkenes has been fundamental to the development of organic chemistry since the early 19th century, with branched alkenes like 2,3-dimethyl-2-pentene gaining particular attention during the mid-20th century. Researchers became increasingly interested in how substitution patterns affect physical properties and chemical reactivity of these unsaturated compounds.
The historical record of this specific compound intersects with the work of notable chemists like Albert Leon Henne (1901-1967), who made significant contributions to organofluorine chemistry while serving at Ohio State University from 1931 until shortly before his death in 1967. During this period, extensive studies on branched alkenes helped establish fundamental principles regarding the stability of differently substituted double bonds.
Remarkably, boiling point measurements for 2,3-dimethyl-2-pentene date back to Wagner's work in 1878, demonstrating the long-standing interest in characterizing this compound. Throughout the 20th century, researchers including Favorskii and Alekseeva (1920), Pariselle and Simon (1921), and numerous others continued refining our understanding of its physical properties, gradually achieving greater precision in their measurements.
In modern organic synthesis, 2,3-dimethyl-2-pentene serves both as a subject of study and as a synthetic intermediate. Its unique position as a branched, trisubstituted alkene with specific substitution patterns makes it valuable for investigating structure-reactivity relationships. The compound features prominently in studies exploring addition reactions, regioselectivity, and stereoselectivity principles that are central to organic synthesis.
This alkene has been utilized in several synthetic pathways, including as a precursor in the preparation of more complex organic molecules. Its involvement in cycloaddition reactions and various addition transformations contributes to its utility in building more complex carbon frameworks. Recent synthesis studies indicate continued interest in optimizing routes to produce this compound, with researchers exploring new methodologies involving Grignard reactions and subsequent dehydration processes.
From a theoretical perspective, 2,3-dimethyl-2-pentene exemplifies several critical concepts in organic chemistry. Its trisubstituted double bond structure provides an excellent model for studying hyperconjugation effects on alkene stability. This stabilizing interaction occurs when sigma bonds (usually C-H or C-C) adjacent to a double bond overlap with the p-orbitals of the π-bond, sharing electron density and increasing overall stability.
In addition reactions, 2,3-dimethyl-2-pentene demonstrates important principles of regioselectivity, where the preferred site of addition is determined by electronic and steric factors. The presence of the ethyl group at position 3 and the two methyl groups creates an asymmetric electronic environment around the double bond, influencing the outcomes of electrophilic addition reactions.
The compound also serves as a model for studying reaction stereochemistry. Additions to the double bond can occur through syn addition (where both new bonds form on the same face of the alkene) or anti addition (where new bonds form on opposite faces), depending on the reaction mechanism. These stereochemical outcomes provide insights into reaction pathways and transition state geometries.
Flammable;Health Hazard